1-(9H-Fluoren-3-yl)-ethanone (CAS 55718-48-4), commonly referred to as 3-acetylfluorene, is a specialized aromatic ketone utilized as a structurally distinct building block in advanced materials science and pharmaceutical synthesis . Unlike the ubiquitous 2-substituted fluorenes, the acetyl group at the 3-position provides a unique 'meta-substitution' vector relative to the biphenyl core [1]. This structural feature makes it an essential precursor for synthesizing wide-bandgap optoelectronic polymers, high-triplet-energy OLED host materials, and sterically constrained spirocyclic intermediates . Furthermore, with a melting point of 183 °C, it exhibits robust thermal stability suitable for demanding synthetic workflows and high-temperature processing .
Generic substitution with the vastly more common and less expensive 1-(9H-Fluoren-2-yl)-ethanone (2-acetylfluorene) will fundamentally compromise downstream material performance and synthetic regioselectivity . In fluorene chemistry, the 2-position acts as a para-linkage that extends π-conjugation, which is ideal for standard conductive polymers but detrimental when electronic decoupling is required [1]. Substituting the 2-isomer for the 3-isomer eliminates the critical 'meta-linkage' effect, resulting in an unwanted narrowing of the optical bandgap, lower triplet energies, and the loss of specific steric hindrance required for regioselective ortho-alkylation [1]. Consequently, procurement of the exact 3-acetylfluorene isomer is non-negotiable for applications demanding interrupted conjugation or atypical spirocyclic geometries.
The 3-position linkage derived from 1-(9H-Fluoren-3-yl)-ethanone acts as a meta-linkage that effectively breaks π-conjugation along a polymer backbone, inducing a local chain distortion (±30–40° twist) [1]. In contrast, the standard 2-position linkage maintains extended planar conjugation. This structural interruption is quantitatively necessary to widen the optical bandgap and blue-shift emission spectra in fluorene-based materials [1].
| Evidence Dimension | Polymer Chain Conjugation and Optical Bandgap |
| Target Compound Data | 3-position linkage (meta-linkage) breaks π-conjugation and induces local chain distortion. |
| Comparator Or Baseline | 2-position linkage (para-linkage) maintains extended planar π-conjugation. |
| Quantified Difference | Complete interruption of conjugation in the 3-isomer vs. continuous conjugation in the 2-isomer, resulting in a wider optical bandgap. |
| Conditions | Photophysical analysis of fluorene-based conjugated polymers. |
Buyers must select the 3-isomer to synthesize blue-emitting OLED materials or host matrices where extended conjugation would fatally quench high-energy excitons.
In transition-metal-catalyzed ortho-alkylation, the regioselectivity of C-H functionalization for unsymmetrical imines is highly dependent on the starting ketone. Imines derived from 3-acetylfluorene govern regioselectivity purely via distinct steric factors, enabling high-yield (e.g., 81% in specific cycloalkylations) directed C-H functionalization that cannot be replicated with standard unhindered acetophenones or 2-substituted fluorenes [1].
| Evidence Dimension | Steric Control in Ortho-Alkylation |
| Target Compound Data | Imine derivatives of 3-acetylfluorene govern regioselectivity via distinct steric factors, enabling >80% yield in directed cycloalkylations. |
| Comparator Or Baseline | Standard 2-substituted or unhindered acetophenones lack this specific steric environment. |
| Quantified Difference | Exclusive access to specific spirocyclic indanone geometries that cannot be synthesized from the 2-isomer. |
| Conditions | Cobalt-catalyzed directed ortho-alkylation with alkyl halides at room temperature. |
This specific isomer is required as a starting material when discovering or manufacturing complex spirocyclic pharmaceutical intermediates that cannot be accessed via the 2-isomer.
The physical handling and processability of fluorene isomers vary significantly. 1-(9H-Fluoren-3-yl)-ethanone exhibits a melting point of 183 °C , which is substantially higher than that of the standard 2-acetylfluorene isomer (128–132 °C) . This ~50 °C difference fundamentally alters solvent compatibility for recrystallization and behavior during high-temperature melt processing.
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 183 °C |
| Comparator Or Baseline | 2-Acetylfluorene (128–132 °C) |
| Quantified Difference | +51 to +55 °C higher melting point for the 3-isomer. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
The significantly higher melting point dictates different solvent selections for purification and provides enhanced thermal stability during high-temperature melt-processing or reactor charging.
Directly leveraging the conjugation-breaking properties of the 3-position linkage, this compound is the required starting material for synthesizing polyfluorenes with wide optical bandgaps. It prevents the low-energy excimer formation that typically plagues standard 2,7-linked fluorene polymers, ensuring high-purity blue emission in polymer light-emitting diodes (PLEDs) [1].
Because the meta-linkage provided by the 3-acetyl group interrupts extended π-conjugation, this isomer is specifically procured to synthesize host materials that require high triplet energies. Using the 2-isomer would result in triplet quenching, making 1-(9H-Fluoren-3-yl)-ethanone indispensable for efficient phosphorescent OLED devices[1].
The unique steric environment of the 3-acetyl group dictates specific regioselectivity during transition-metal-catalyzed C-H functionalization. This makes the compound a critical procurement choice for synthesizing complex spiro-indenes and spirocyclic indanones used in advanced drug discovery, which cannot be accessed via standard fluorene precursors [2].
Due to its significantly higher melting point (183 °C) compared to common analogs, this compound is selected for synthetic routes involving high-temperature melt-processing or rigorous thermal purification steps where lower-melting isomers would prematurely liquefy or degrade.